molecular formula C9H17BrO B1466094 4-(4-bromobutyl)tetrahydro-2H-pyran CAS No. 1050496-76-8

4-(4-bromobutyl)tetrahydro-2H-pyran

Cat. No. B1466094
CAS RN: 1050496-76-8
M. Wt: 221.13 g/mol
InChI Key: WZJKARAZSGMQEV-UHFFFAOYSA-N
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Description

“4-(4-bromobutyl)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C9H17BrO . It is used as a building block in research .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives has been studied extensively. A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The average mass is 221.135 Da and the monoisotopic mass is 220.046265 Da .

Scientific Research Applications

Enantioselective Synthesis

The chemoenzymatic synthesis of 6-vinyl-tetrahydro-pyran-2-one from ethyl 4-bromobutyrate, catalyzed by alcohol dehydrogenases, showcases an efficient pathway to enantiomerically pure δ-lactones. These lactones serve as versatile intermediates for natural product synthesis, including the total synthesis of insect pheromones and cytotoxic styryllactones (Fischer & Pietruszka, 2012).

Green Chemistry Approaches

Hexadecyltrimethyl ammonium bromide (HTMAB) has been utilized as a catalyst in aqueous media for synthesizing tetrahydrobenzo[b]pyran derivatives under environmentally friendly conditions. This method emphasizes neutral conditions, high yields, and simplicity, highlighting the push towards greener synthetic methodologies (Jin et al., 2004).

Catalytic Transformations

Tetrabutylammonium bromide (TBAB) serves as a green catalyst for the synthesis of pyrano[2,3-d]pyrimidinone and tetrahydrobenzo[b]pyran derivatives in water. This approach benefits from using non-toxic components, reduced reaction times, simple work-up, and high yields, showcasing the versatility of TBAB in facilitating eco-friendly reactions (Mobinikhaledi & Fard, 2010).

Advanced Pyrolysis Studies

Experimental and theoretical studies on the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes offer insights into the kinetics and mechanism of their gas-phase elimination. These studies reveal the influence of substituents on reaction rates and propose a mechanism involving a four-member cyclic transition state (Álvarez-Aular et al., 2018).

Heterocyclic Compound Synthesis

The synthesis and activity of small-molecule inhibitors highlight the utility of tetrahydropyran derivatives, such as 4-(((3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline, in disrupting protein complexes involved in cellular regulation. This underscores the role of tetrahydropyran derivatives in medicinal chemistry research (Shouksmith et al., 2015).

Safety and Hazards

While specific safety and hazard information for “4-(4-bromobutyl)tetrahydro-2H-pyran” is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .

Future Directions

The future directions for “4-(4-bromobutyl)tetrahydro-2H-pyran” could involve its use in the synthesis of more complex molecules. Given its role as a building block in research , it could be used in the development of new pharmaceuticals or materials.

properties

IUPAC Name

4-(4-bromobutyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c10-6-2-1-3-9-4-7-11-8-5-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJKARAZSGMQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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